ケンフェロール 3-O-ゲンチオビオシド

概要

説明

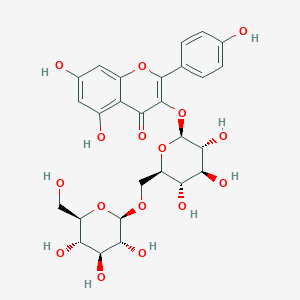

ケンフェロール 3-ゲンチオビオシドは、様々な植物に含まれる天然フラボノイドであるケンフェロールから誘導されたフラボノイド配糖体です。 この化合物は、抗糖尿病作用、抗酸化作用、抗炎症作用など、多様な生物活性で知られています 。 それは、カシア・アラタなどの植物の葉から単離され、その潜在的な治療用途について研究されています .

2. 製法

合成経路と反応条件: ケンフェロール 3-ゲンチオビオシドの合成は、通常、ケンフェロールとゲンチオビオースの配糖化によって行われます。このプロセスは、酵素法または化学的方法によって達成できます。酵素的配糖化は、通常、温和な条件下でケンフェロールにゲンチオビオース部分を渡すグリコシルトランスフェラーゼを使用します。 一方、化学的配糖化は、反応を促進するためにグリコシルドナーと触媒を使用することを伴います .

工業的生産方法: ケンフェロール 3-ゲンチオビオシドの工業的生産には、植物源からの化合物の抽出と精製が含まれる場合があります。このプロセスには、純粋な化合物を得るための溶媒抽出、クロマトグラフィー、および結晶化が含まれます。 微生物発酵や植物細胞培養などのバイオテクノロジー方法の進歩も、大規模生産のために検討されています .

科学的研究の応用

Cancer Types Affected

Research indicates that KPF 3-O-G exhibits anticancer effects across various malignancies:

- Breast Cancer : KPF 3-O-G has shown increased sensitivity in estrogen receptor-positive breast cancer cells, inducing apoptosis and cell cycle arrest at G2/M phase .

- Ovarian Cancer : Demonstrated efficacy in reducing cell viability and promoting apoptosis in OVCAR-3 cells through modulation of apoptotic pathways .

- Colon Cancer : Exhibits inhibitory effects on proliferation and migration of colon cancer cells, indicating potential as a therapeutic agent .

Enhanced Bioavailability

The glycosylation of kaempferol to form KPF 3-O-G enhances its solubility and stability, potentially leading to improved pharmacokinetic profiles compared to its aglycone form . This modification may result in:

- Increased water solubility

- Reduced toxicity

- Enhanced or novel pharmacological activities

Study on Ovarian Cancer

A study conducted by Zhang et al. reported that KPF 3-O-G significantly inhibited the proliferation and invasion of ovarian cancer cells by modulating TGF-β signaling pathways. The results indicated a reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent for ovarian cancer treatment .

Breast Cancer Mechanisms

Research on MCF-7 breast cancer cells demonstrated that KPF 3-O-G induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. The compound also inhibits cell proliferation by affecting cell cycle regulatory proteins such as cyclins and CDKs .

Summary Table of Findings

| Application | Effect Observed | Mechanism | Cancer Type |

|---|---|---|---|

| Tumor Growth Inhibition | Reduced tumor size | ALK5 inhibition, EMT reversal | Ovarian Cancer |

| Induction of Apoptosis | Increased apoptosis rates | Caspase activation, Bcl-2 downregulation | Breast Cancer |

| Proliferation Inhibition | Decreased cell viability | Cell cycle arrest (G1/G2/M phases) | Colon Cancer |

| Migration & Invasion Control | Reduced invasive capabilities | TGF-β pathway modulation | Various Cancers |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-gentiobioside typically involves the glycosylation of kaempferol with gentiobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the gentiobiose moiety to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of kaempferol 3-gentiobioside may involve the extraction and purification of the compound from plant sources. This process includes solvent extraction, chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, are also being explored for large-scale production .

化学反応の分析

反応の種類: ケンフェロール 3-ゲンチオビオシドは、次のような様々な化学反応を起こします。

酸化: この反応は、キノンや他の酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物をその還元型に変換することができ、その生物活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物には、ケンフェロール 3-ゲンチオビオシドの様々な酸化された、還元された、および置換された誘導体が含まれ、それぞれ異なる生物活性を持っています .

4. 科学研究への応用

作用機序

ケンフェロール 3-ゲンチオビオシドは、様々な分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

ケンフェロール 3-ゲンチオビオシドは、次のような他のケンフェロール配糖体と比較できます。

- ケンフェロール 3-O-ラムノシド

- ケンフェロール 3-O-グルコラムノシド

- ケンフェロール 3-O-ルチノシド

独自性: ケンフェロール 3-ゲンチオビオシドは、その特定の配糖化パターンによって独自であり、異なる生物活性を付与します。 特に、その抗糖尿病作用は、他の配糖体と比較してα-グルコシダーゼをより効果的に阻害する能力に起因しています .

結論として、ケンフェロール 3-ゲンチオビオシドは、その多様な生物活性と潜在的な治療用途により、重要な関心の対象となる化合物です。進行中の研究は、様々な分野におけるその潜在能力を完全に明らかにし続けています。

生物活性

Kaempferol 3-gentiobioside is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Kaempferol 3-gentiobioside (CAS Number: 22149-35-5) has the molecular formula and a molecular weight of 610.518 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 991.0 ± 65.0 °C |

| Flash Point | 328.0 ± 27.8 °C |

| Solubility | Soluble in ethanol |

Antidiabetic Activity

Kaempferol 3-gentiobioside exhibits significant antidiabetic properties, primarily through its inhibitory effects on carbohydrate enzymes. It has been shown to inhibit α-glucosidase with an IC50 value of 50.0 µM , indicating its potential as a therapeutic agent for managing blood glucose levels in diabetic patients . This enzyme inhibition can help slow down carbohydrate digestion and absorption, thereby reducing postprandial glucose spikes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of kaempferol 3-gentiobioside, particularly its ability to modulate various signaling pathways involved in cancer progression:

- Inhibition of Cell Migration and Invasion : Zhang et al. (2021) demonstrated that kaempferol 3-gentiobioside could prevent the migration and invasion of cancer cells by reversing epithelial-mesenchymal transition (EMT) factors. This suggests a role in inhibiting metastatic processes in cancers .

- Induction of Apoptosis : Kaempferol 3-gentiobioside has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating key apoptotic pathways. For instance, it influences the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Studies indicate that this arrest is associated with DNA damage response mechanisms, including the activation of p53 signaling pathways .

The biological activity of kaempferol 3-gentiobioside can be attributed to several mechanisms:

- Antioxidant Activity : As a flavonoid, it possesses antioxidant properties that can mitigate oxidative stress—a contributor to cancer progression and various metabolic disorders.

- Modulation of Signaling Pathways : Kaempferol interacts with multiple intracellular signaling pathways, including those involving NF-κB and MAPK, which are crucial for regulating inflammation, cell survival, and apoptosis .

- Synergistic Effects with Other Drugs : Research indicates that kaempferol can enhance the efficacy of conventional chemotherapeutic agents while minimizing their side effects, making it a promising candidate for combination therapies .

Study on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, kaempferol 3-gentiobioside was found to significantly reduce cell viability and induce apoptosis through caspase activation. The findings suggested that it could serve as an adjunct therapy in breast cancer treatment .

Diabetic Model Studies

In animal models of diabetes, administration of kaempferol 3-gentiobioside resulted in improved glycemic control and reduced oxidative stress markers, supporting its potential use as a dietary supplement for managing diabetes .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPRCODIALMOV-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309020 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-35-5 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。